4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile
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Overview
Description
4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with a nitrile in the presence of a base, followed by oxidation to introduce the sulfone group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions involving sulfur-containing heterocycles.
Industrial Applications: It can serve as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfone group and the amino group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfone-containing ring structure and exhibits comparable chemical reactivity.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide:
Uniqueness
4-Amino-1,1-dioxo-5,6-dihydro-2H-1lambda6-thiopyran-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group within its structure. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
1306603-26-8 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
4-amino-1,1-dioxo-3,6-dihydro-2H-thiopyran-5-carbonitrile |
InChI |
InChI=1S/C6H8N2O2S/c7-3-5-4-11(9,10)2-1-6(5)8/h1-2,4,8H2 |
InChI Key |
MJQFXCQKNNKSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(=C1N)C#N |
Origin of Product |
United States |
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